6-Methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
This compound interacts with its target PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the signaling pathways associated with PAK4. PAK4 is one of the PAKs most closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In addition, it has been found that compounds similar to this compound were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound might interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it might have significant effects on various types of cells and cellular processes . For instance, it has been shown to have cytotoxic effects against certain cancer cell lines
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
There is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or how it affects its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is heated to reflux, and the product is obtained after acidification and purification . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolopyrimidine N-oxides, while reduction can produce dihydropyrrolopyrimidines .
Scientific Research Applications
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are important in cancer therapy.
Comparison with Similar Compounds
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in medicinal chemistry as a scaffold for kinase inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine: A parent compound with similar biological activities but lacking the methyl group, which can influence its reactivity and binding properties.
Pyrido[2,3-d]pyrimidine: Another related compound with a nitrogen atom in the pyridine ring, offering different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHLNBTOVPCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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